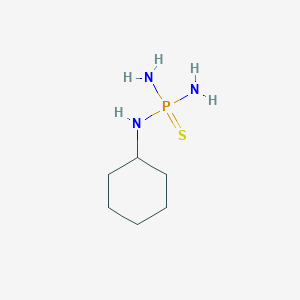
Cyclohexanyl thiophosphoramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanyl thiophosphoramide can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with thiophosphoryl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
C6H11NH2+PSCl3→C6H11N3PS+3HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanyl thiophosphoramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoramide group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the thiophosphoramide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphoramides.
Aplicaciones Científicas De Investigación
Cyclohexanyl thiophosphoramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of cyclohexanyl thiophosphoramide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Altering receptor conformation and signaling pathways.
Comparación Con Compuestos Similares
Cyclohexanyl thiophosphoramide can be compared with other thiophosphoramides such as:
Uniqueness
This compound is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and development.
Propiedades
Número CAS |
94317-67-6 |
|---|---|
Fórmula molecular |
C6H16N3PS |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
N-diaminophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H16N3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,11) |
Clave InChI |
WOPHQTWCQNDMGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NP(=S)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
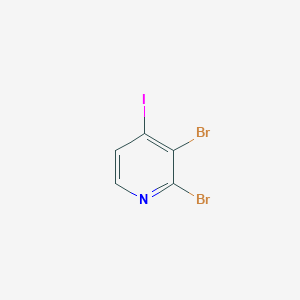
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
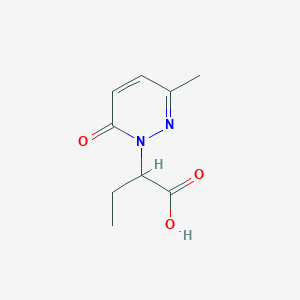

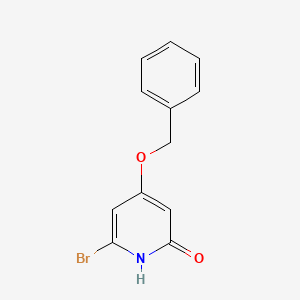
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
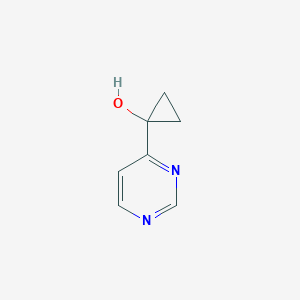
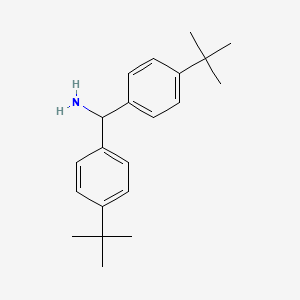
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
